![molecular formula C15H15NS B14687778 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline CAS No. 35717-50-1](/img/structure/B14687778.png)
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline is an organic compound characterized by the presence of a methylsulfanyl group, a phenylethenyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline typically involves the reaction of 2-methylsulfanylaniline with a suitable phenylethenyl derivative under specific reaction conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where 2-methylsulfanylaniline is reacted with a phenylethenyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
Scientific Research Applications
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methylsulfonylaniline: Similar in structure but with a sulfonyl group instead of a sulfanyl group.
4-(methylsulfanyl)-N-[(E)-2-thienylmethylidene]aniline: Contains a thienylmethylidene group instead of a phenylethenyl group.
Uniqueness
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline is unique due to the combination of its methylsulfanyl and phenylethenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
35717-50-1 |
|---|---|
Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
2-methylsulfanyl-4-[(E)-2-phenylethenyl]aniline |
InChI |
InChI=1S/C15H15NS/c1-17-15-11-13(9-10-14(15)16)8-7-12-5-3-2-4-6-12/h2-11H,16H2,1H3/b8-7+ |
InChI Key |
MFYSESRESRXWBF-BQYQJAHWSA-N |
Isomeric SMILES |
CSC1=C(C=CC(=C1)/C=C/C2=CC=CC=C2)N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C=CC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


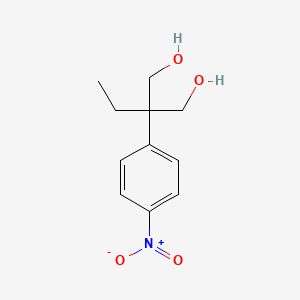


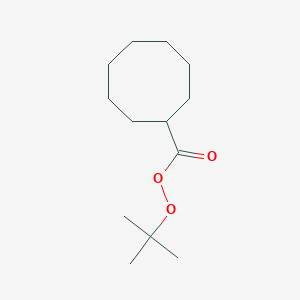

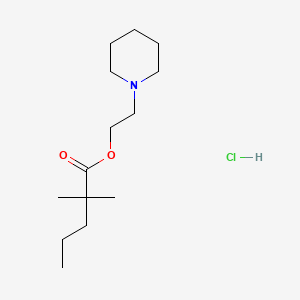
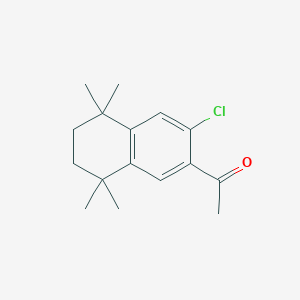
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)



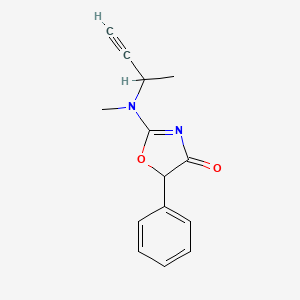
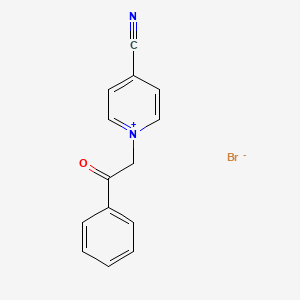
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
